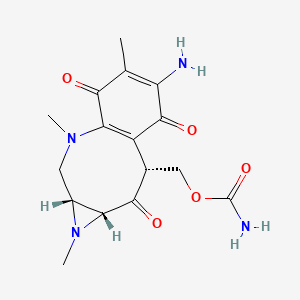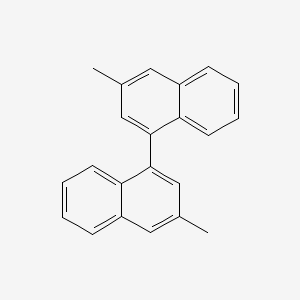
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methylpentyl chain, and a phenylpropan-2-yl carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylpropan-2-yl hydroperoxide with a suitable carbamate precursor under controlled conditions . The reaction typically requires a catalyst, such as iron porphyrin complexes, to facilitate the cleavage of the O–O bond in the hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like iron porphyrin complexes . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and photoinitiator in polymer crosslinking.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of UV curable resins and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate involves its interaction with molecular targets and pathways. The compound may exert its effects through the cleavage of the O–O bond in hydroperoxides, facilitated by catalysts like iron porphyrin complexes . This cleavage can lead to the formation of reactive intermediates that interact with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenylpropanone structure.
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxymethyl and phenyl structure.
Uniqueness
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
25384-40-1 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-methyl-N-(1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C18H29NO3/c1-5-11-18(3,13-20)14-22-17(21)19(4)15(2)12-16-9-7-6-8-10-16/h6-10,15,20H,5,11-14H2,1-4H3 |
Clave InChI |
KRSJNPQCDCZRDP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)COC(=O)N(C)C(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



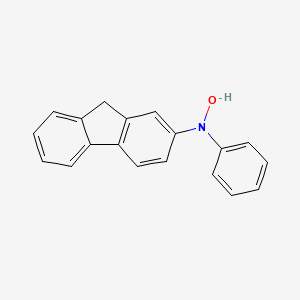
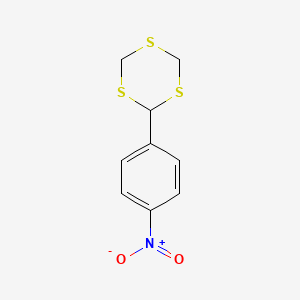
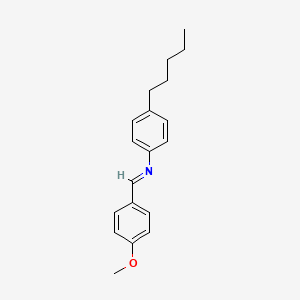
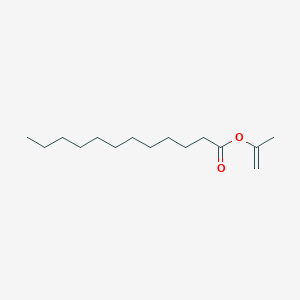
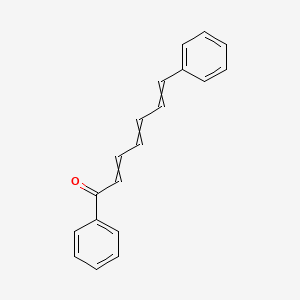
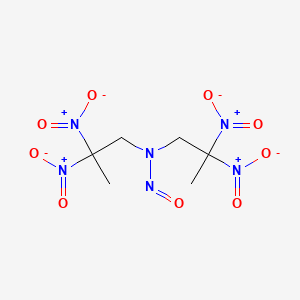

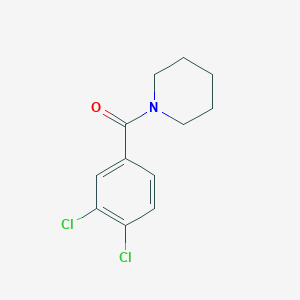
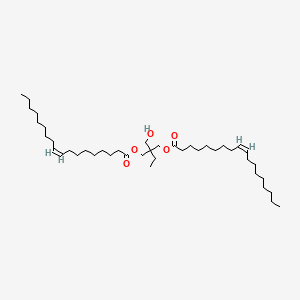
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

